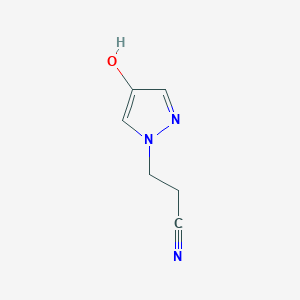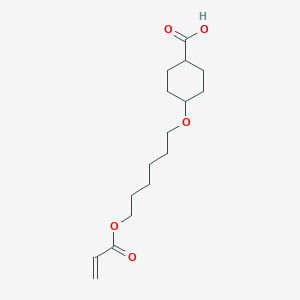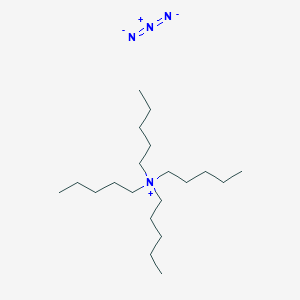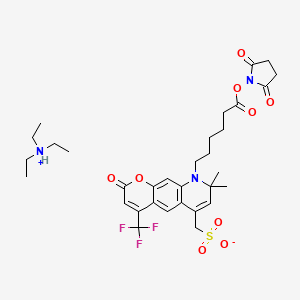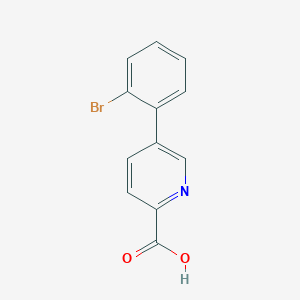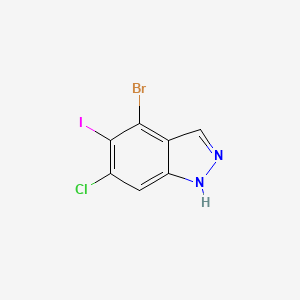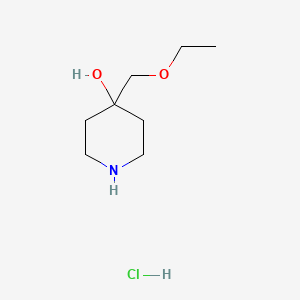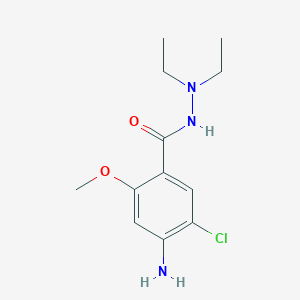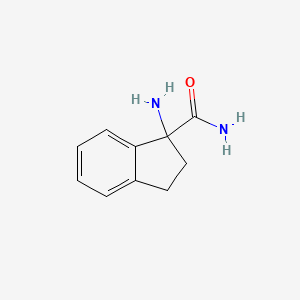![molecular formula C8H4BrClN2O2 B13917496 4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)
4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves the bromination and chlorination of pyrrolo[2,3-c]pyridine derivatives. One common method involves the addition of bromine and chlorine to the pyrrolo[2,3-c]pyridine core under controlled conditions. For example, the compound can be synthesized by adding liquid bromine to a solution of 4-chloro-7-azaindole in dichloromethane at 0°C, followed by the addition of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination and chlorination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various cellular pathways and its ability to inhibit specific enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.
作用机制
The mechanism of action of 4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1H-pyrrolo[2,3-c]pyridine
Uniqueness
4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the pyrrolo[2,3-c]pyridine core makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .
属性
分子式 |
C8H4BrClN2O2 |
|---|---|
分子量 |
275.48 g/mol |
IUPAC 名称 |
4-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-6-3-1-4(8(13)14)12-5(3)2-11-7(6)10/h1-2,12H,(H,13,14) |
InChI 键 |
PGUBBYABYNRPTI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC2=CN=C(C(=C21)Br)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


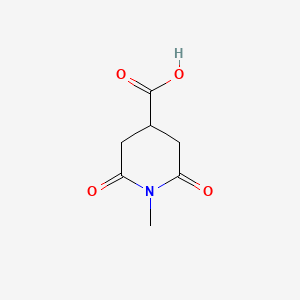
![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)

